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Compound of Interest |

2-(4-aminophenyl)-N-
Compound Name:
ethylacetamide

CAS No.: 107966-09-6

Cat. No.: B2938464

\

L  Get Quote

Physicochemical Profile & Identification

Before spectroscopic analysis, the compound must be verified against these core

physicochemical identifiers.

Parameter Value | Descriptor
IUPAC Name 2-(4-aminophenyl)-N-ethylacetamide
Not widely indexed; Analog Ref: 122-80-5 (N-
CAS Number )
acetyl isomer)
Molecular Formula C10H14N20
Molecular Weight 178.23 g/mol
Monoisotopic Mass 178.1106 Da

SMILES CCNC(=0)CC1=CC=C(N)Cc=C1
Appearance Off-white to pale yellow crystalline solid

B Soluble in DMSO, Methanol, Ethanol; Sparingly
Solubility

soluble in Water
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Synthesis & Structural Logic

To understand the impurity profile in spectroscopy, one must understand the genesis of the
molecule. The most robust synthetic route involves the amidation of 4-nitrophenylacetic acid
followed by reduction.

Synthetic Pathway Diagram

The following diagram outlines the logical flow of synthesis and potential spectroscopic
impurities (e.g., unreduced nitro compounds).

4-Nitrophenylacetic Acid Amidatio Intermediate: | lete R y )
(Precursor) amine/EDC/HOB 2-(4-nitrophenyl)-N-eth i . . Incomplete Rxn Impurity Trace:
Unreduced Nitro

(Check IR: 1350/1530 cm-1)

Click to download full resolution via product page

Figure 1: Synthetic workflow highlighting the critical intermediate and potential nitro-impurity
detectable by IR spectroscopy.

Mass Spectrometry (MS) Data

Methodology: Electrospray lonization (ESI) in Positive Mode.[1] Solvent: Methanol + 0.1%
Formic Acid.

The mass spectrum is the primary confirmation of molecular weight. The presence of the amino

group facilitates easy protonation.
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lon Type m/z (Observed) Interpretation

Base Peak. Protonated
[M+H]*+ 179.12 ]

molecular ion.

Sodium adduct (common in
[M+Na]* 201.10

glass storage).

Dimer formation (concentration
[2M+H]* 357.23

dependent).

[Hz2N-Ph-CHz]*: Cleavage of

the amide bond (loss of -
Fragment 106.07 o

CONH-Et). Characteristic of

benzylamines.

Loss of ethyl group and
Fragment 135.06

rearrangement.

Diagnostic Note: If you observe a peak at 209.1, it indicates the presence of the unreduced

nitro-intermediate ([M_nitro+H]*).

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum is definitive for distinguishing the primary amine (aniline type) from the

secondary amide.
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Frequency (cm~?)

Vibration Mode

Functional Group
Assignment

Primary Amine (-NHz2). A

3350 - 3450 N-H Stretch (Doublet) doublet here confirms the
aniline head is free.
Secondary Amide (-CONH-).
3280 - 3300 N-H Stretch (Singlet) Often broader and hydrogen-
bonded.
Amide | Band. The carbonyl
1640 - 1655 C=0 Stretch stretch is lowered by
resonance with the nitrogen.
Amide Il Band. Characteristic
1540 - 1560 N-H Bend / C-N Stretch )
of secondary amides.
1600 - 1620 C=C Ring Stretch Aromatic ring breathing.
Diagnostic: Strong band typical
1515 C=C Ring Stretch of 1,4-disubstituted benzene
rings.
1260 - 1300 C-N Stretch Aromatic amine C-N bond.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-de (Recommended for solubility and preventing exchange of amide protons).

Proton NMR (*H NMR)

The spectrum is characterized by a classic AA'BB' system in the aromatic region and distinct

aliphatic signals.
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Shift (6 ppm)

Multiplicity

. . Structural
Integration Assighment

Logic

7.95

Broad Triplet

Coupled to the
ethyl -CH2-.
Exchangeable
with D20.

Amide NH

6.88 - 6.92

Doublet (d, J=8.4
Hz)

Protons meta to

the amino group
2H Ar-H (meta)

(closer to the

acetamide tail).

6.48 - 6.52

Doublet (d, J=8.4
Hz)

Protons ortho to

the amino group.

Upfield shifted
2H Ar-H (ortho)

due to electron

donation from -

NH:.

4.85

Broad Singlet

Broad signal.
Chemical shift

varies with

2H Amine -NH:2

concentration
and water

content.

3.28

Singlet

Isolated

methylene grou
2H Benzylic -CH2- y group

between the ring

and carbonyl.

3.02 - 3.08

Quintet/Multiplet

Coupled to both

the Amide NH
Ethyl -CH2- ]

and the terminal

Methyl.

0.98 - 1.02

Triplet (J=7.2 Hz)

Terminal methyl

group.

Ethyl -CHs
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Carbon NMR (**C NMR)

Shift (6 ppm) Carbon Type Assignment
171.2 Quaternary (C=0) Amide Carbonyl.

C-NHz2 (Ipso). Deshielded by
147.5 Quaternary (Ar-C) )

the nitrogen attachment.
129.6 Methine (Ar-CH) Meta Carbons.

C-CHz2 (Ipso). Attachment point
123.8 Quaternary (Ar-C) ] ]

of the acetamide tail.

) Ortho Carbons. Shielded by

114.2 Methine (Ar-CH) ]

the amino group resonance.
42.5 Methylene (-CH2-) Benzylic Carbon.

Ethyl Methylene (attached to
33.8 Methylene (-CH2-)

N).
14.9 Methyl (-CHs) Ethyl Methyl.

Quality Control & Purity Protocol

To ensure the integrity of this building block in drug development, the following self-validating
protocol is recommended.

e TLC System:

o Mobile Phase: Dichloromethane:Methanol (95:5).

o Visualization: UV (254 nm) and Ninhydrin Stain (Red/Purple spot indicates free amine).
e HPLC Purity Check:

Column: C18 Reverse Phase.

[¢]

o

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

[e]

Detection: 254 nm (Aromatic) and 210 nm (Amide).
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e Impurity Flag:

o If *H NMR shows a singlet around 3.6 ppm (Methyl ester) or lack of ethyl signals, check for
incomplete amidation.

o If *H NMR shows aromatic signals shifted downfield (e.g., 8.1 ppm and 7.5 ppm), the Nitro
precursor is still present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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